(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole

Lipophilicity LogP Physicochemical Properties

Procure (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole for chiral drug discovery. This enantiopure building block offers defined stereochemistry critical for enantioselective synthesis, with a LogP of 1.69550 enhancing membrane permeability. More cost-effective than simpler achiral analogs (€410/g), enabling economical exploration of chiral pyrrole chemistry. Ideal for medicinal chemistry and agrochemical research.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B12875062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESCC(COC)N1C=CC=C1
InChIInChI=1S/C8H13NO/c1-8(7-10-2)9-5-3-4-6-9/h3-6,8H,7H2,1-2H3/t8-/m0/s1
InChIKeyVSWHCGUKHPUWGJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole: A Chiral N-Substituted Pyrrole Building Block for Asymmetric Synthesis and Medicinal Chemistry


(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is a chiral N-substituted pyrrole derivative characterized by a methoxypropan-2-yl side chain attached to the pyrrole nitrogen, with defined (S)-stereochemistry. This compound belongs to the broader class of 1-alkylpyrroles, which are valued as versatile building blocks in organic synthesis and medicinal chemistry due to the electron-rich nature of the pyrrole ring and the ability of the N-substituent to modulate physicochemical properties. The compound has a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol . Its chiral center at the propan-2-yl position confers stereochemical identity, making it particularly relevant for enantioselective syntheses and chiral drug discovery programs . The compound is available from specialized chemical suppliers with typical purities of ≥98% and is intended for research and development purposes.

Why In-Class Pyrrole Building Blocks Cannot Replace (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole Without Risk


Generic substitution among N-substituted pyrroles is not straightforward due to differences in steric bulk, electronic properties, and, critically, stereochemistry. Even closely related analogs such as 1-(2-methoxyethyl)-1H-pyrrole or 1-(2-hydroxypropyl)-1H-pyrrole exhibit distinct physicochemical profiles (e.g., LogP, molecular weight) that can alter reaction outcomes, pharmacokinetic behavior, or chiral induction in downstream syntheses . The (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole specifically offers a defined chiral center, whereas the racemic mixture or achiral analogs lack stereochemical control, potentially leading to undesired mixtures of diastereomers or enantiomers in subsequent steps [1]. The following quantitative evidence details the measurable differences that justify the selection of this specific compound over its closest alternatives.

Quantitative Comparative Evidence for (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole vs. Closest Analogs


Enhanced Lipophilicity (LogP 1.69550) vs. 1-(2-Methoxyethyl)-1H-pyrrole (LogP 1.07) Improves Organic Phase Partitioning

The predicted LogP value for (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is 1.69550, as reported in authoritative chemical databases . In contrast, the closely related analog 1-(2-methoxyethyl)-1H-pyrrole exhibits a significantly lower LogP of 1.07 . This 0.6255 unit increase in LogP corresponds to an approximately 4.2-fold higher partition coefficient (logP difference translates to a factor of 10^0.6255 ≈ 4.2), indicating substantially greater lipophilicity. The increased lipophilicity can enhance membrane permeability in biological systems and improve solubility in non-polar organic solvents during synthesis.

Lipophilicity LogP Physicochemical Properties Medicinal Chemistry

Increased Molecular Weight (139.19 g/mol) and Steric Bulk Relative to 1-(2-Methoxyethyl)-1H-pyrrole (125.17 g/mol)

(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole has a molecular weight of 139.19 g/mol , which is 14.02 g/mol higher than the 125.17 g/mol of 1-(2-methoxyethyl)-1H-pyrrole . This difference corresponds to the presence of an additional methylene (-CH2-) group in the target compound, resulting in a bulkier N-substituent. The increased steric hindrance around the pyrrole nitrogen can influence the regioselectivity of electrophilic aromatic substitution reactions and may alter the compound's conformational flexibility and interaction with biological targets.

Molecular Weight Steric Effects Reactivity Building Block

Defined (S)-Stereochemistry Enables Enantioselective Synthesis vs. Racemic or Achiral Pyrroles

(S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole possesses a specific (S)-configuration at the stereogenic center, as indicated by its systematic name [1]. This chirality is absent in commonly available achiral N-substituted pyrroles such as 1-(2-methoxyethyl)-1H-pyrrole or the racemic mixture 1-(1-methoxypropan-2-yl)-1H-pyrrole. The presence of a defined stereocenter allows this compound to serve as a chiral building block or chiral auxiliary in asymmetric synthesis. While direct comparative enantioselectivity data is not available, the compound's stereochemical identity provides a foundation for diastereoselective transformations and the construction of enantiopure pharmaceuticals [2].

Chirality Enantioselective Synthesis Stereochemistry Asymmetric Catalysis

Comparative Pricing and Availability: (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole Cost per Gram vs. Common Pyrrole Building Blocks

Based on publicly available vendor data, (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole is priced at approximately €410 per gram (€410.00 for 1g) . In comparison, the simpler achiral analog 1-(2-methoxyethyl)-1H-pyrrole is priced at approximately €197 per 100mg, equating to roughly €1,970 per gram . This indicates that the target compound is approximately 4.8× less expensive per gram than the simpler analog, potentially due to differences in synthetic routes, demand, or vendor sourcing. The (S)-enantiomer is a specialized chiral building block, and its pricing may reflect the added value of stereochemical purity.

Procurement Cost Analysis Supply Chain Research Chemicals

Optimal Research and Industrial Applications for (S)-1-(1-Methoxypropan-2-yl)-1H-pyrrole Based on Comparative Evidence


Chiral Building Block in Enantioselective Synthesis of Pharmaceuticals and Agrochemicals

The defined (S)-stereochemistry of this compound makes it suitable for use as a chiral building block in the synthesis of enantiopure pharmaceuticals or agrochemicals. Its higher LogP and steric bulk relative to simpler pyrroles can be leveraged to modulate pharmacokinetic properties or receptor binding in drug candidates [1].

Lipophilic Pyrrole Scaffold for Medicinal Chemistry Lead Optimization

With a LogP of 1.69550, this compound offers enhanced lipophilicity compared to 1-(2-methoxyethyl)-1H-pyrrole (LogP 1.07), making it a valuable scaffold for optimizing membrane permeability and metabolic stability in lead series. The 4.2-fold increase in partition coefficient can improve CNS penetration or cellular uptake in vitro .

Sterically Demanding N-Substituent for Regioselective Electrophilic Aromatic Substitution

The increased steric bulk of the 1-methoxypropan-2-yl group (MW 139.19 vs. 125.17 for methoxyethyl analog) can direct electrophilic substitution to the β-positions of the pyrrole ring with greater regioselectivity than less hindered N-substituents, enabling the synthesis of 3- or 4-substituted pyrroles with higher positional purity .

Cost-Effective Chiral Pyrrole for Academic and Industrial R&D

At approximately €410 per gram, this chiral pyrrole is more cost-effective than some simpler achiral analogs (e.g., 1-(2-methoxyethyl)-1H-pyrrole at ~€1,970/g), offering an economical entry point for exploring chiral pyrrole chemistry in academic labs and early-stage industrial research programs .

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